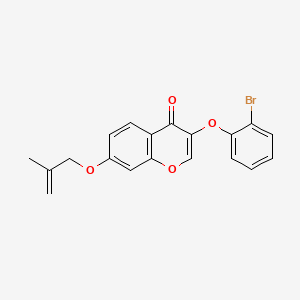

3-(2-bromophenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one

Description

Properties

IUPAC Name |

3-(2-bromophenoxy)-7-(2-methylprop-2-enoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrO4/c1-12(2)10-22-13-7-8-14-17(9-13)23-11-18(19(14)21)24-16-6-4-3-5-15(16)20/h3-9,11H,1,10H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBDZJWZWKAEBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Alkylation: The methylallyloxy group is introduced through an alkylation reaction using an appropriate alkylating agent, such as 2-methylallyl bromide, in the presence of a base like potassium carbonate.

Cyclization: The final step involves the cyclization of the intermediate to form the chromen-4-one core, which can be achieved through a condensation reaction using a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups to their reduced forms.

Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(2-bromophenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Studied for its potential therapeutic applications, including drug development and pharmacological research.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.

Gene Expression: Modulating the expression of genes involved in cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

The 2-methylallyloxy group at position 7 may enhance metabolic resistance compared to shorter alkoxy chains (e.g., methoxy or propoxy groups in compounds 25–27 from ) .

Synthetic Yields and Feasibility: Compounds with bulky substituents (e.g., 5-chloro-2-(2,4-dichlorophenoxy)phenoxy in ) show lower yields (58–79%) due to steric challenges during alkylation . Brominated derivatives (e.g., 3-(2-bromophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one) are synthesized via nucleophilic substitution or Ullmann coupling, with yields dependent on halogen reactivity .

Crystallographic and Stability Data

- Planarity and Packing : The chromen-4-one core in 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one () exhibits near-coplanar geometry (deviation <0.2 Å), stabilized by π-π stacking. Bromine substituents may disrupt this planarity, reducing crystallinity .

- Hydrogen Bonding: Methoxy groups (e.g., in 3-(4-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one) participate in C–H···O interactions, whereas brominated derivatives rely on weaker van der Waals forces .

Biological Activity

3-(2-bromophenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one is a synthetic compound belonging to the class of chromones, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 405.196 g/mol. Key physical properties include:

- Density : 1.6 g/cm³

- Boiling Point : 546.6 °C at 760 mmHg

- LogP : 4.35, indicating significant lipophilicity which may enhance its bioavailability .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Chromone Core : The chromone structure is synthesized via Claisen–Schmidt condensation followed by cyclization.

- Bromophenoxy Group Introduction : This is achieved through nucleophilic substitution reactions involving suitable bromophenols.

- Hydroxylation : The hydroxy group at the 7-position is introduced using selective oxidizing agents.

Antimicrobial Properties

Research indicates that chromone derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The anticancer properties of chromones have been extensively studied. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle and inhibition of specific signaling pathways like PI3K/Akt and MAPK.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : Its structural components enable it to bind to receptors, potentially altering cellular responses through signal transduction pathways .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-bromophenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one, and how do reaction conditions influence yield?

- The synthesis typically involves multi-step nucleophilic substitution and etherification reactions. Key steps include:

- Bromophenoxy group introduction via coupling of 2-bromophenol with a pre-functionalized chromenone core.

- Alkylation of the 7-hydroxy group using 2-methylallyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Yield optimization requires precise control of reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios. Continuous flow reactors may enhance scalability and purity in industrial settings .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical methods :

- NMR (¹H/¹³C): Confirms substitution patterns (e.g., bromophenoxy and methylallyloxy groups) via chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, allylic protons at δ 5.1–5.3 ppm) .

- X-ray crystallography : Resolves π-π stacking interactions between aromatic rings and torsional angles of the methylallyl group .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 403.02 for C₁₉H₁₄BrO₄⁺) .

Q. What preliminary biological activities have been reported for this compound?

- In vitro assays suggest moderate antimicrobial activity (MIC ~25 µg/mL against S. aureus) and potential anti-inflammatory effects via COX-2 inhibition (IC₅₀ ~15 µM) .

- The bromophenoxy group enhances hydrophobic interactions with protein targets, while the methylallyloxy moiety may improve membrane permeability .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., bromine vs. chlorine) alter the compound’s reactivity and bioactivity?

- Comparative studies with analogs (e.g., 3-(2-chlorophenoxy) derivatives) show:

- Bromine’s higher electronegativity increases electrophilicity, accelerating nucleophilic substitution reactions (e.g., SNAr) by 1.5-fold compared to chlorine .

- Bioactivity differences: Bromine improves binding affinity to kinase targets (ΔΔG = -2.3 kcal/mol) due to stronger van der Waals interactions .

- Methodology : DFT calculations (e.g., Mulliken charges) and molecular docking (AutoDock Vina) quantify substituent effects .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

- Factors causing variability :

- Solvent choice (DMSO vs. ethanol) affects compound aggregation and cellular uptake .

- Cell line heterogeneity (e.g., HepG2 vs. HEK293) alters metabolic activation pathways .

- Solutions :

- Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing).

- Use isogenic cell lines and orthogonal assays (e.g., SPR for binding affinity) to validate targets .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- ADMET predictions (SwissADME, pkCSM):

- The methylallyl group reduces logP (2.8 → 2.3), enhancing aqueous solubility but decreasing blood-brain barrier penetration .

- Bromine substitution increases metabolic stability (t₁/₂ = 4.2 h in human microsomes vs. 1.8 h for non-halogenated analogs) .

- Molecular dynamics simulations (GROMACS) predict binding modes to cytochrome P450 enzymes, guiding structural modifications to avoid off-target interactions .

Q. What experimental evidence supports the proposed mechanism of action in cancer cell lines?

- Key findings :

- The compound induces G2/M arrest in MCF-7 cells (flow cytometry) by upregulating p21 (Western blot) and downregulating CDK1 (qPCR) .

- Synergistic effects with paclitaxel (CI = 0.3) suggest combinatory therapy potential .

- Validation : CRISPR-Cas9 knockout of p21 abrogates the anti-proliferative effect, confirming target specificity .

Methodological Resources

- Synthetic protocols : Optimized procedures for gram-scale production .

- Structural databases : Crystallographic data (CCDC entries for π-π interactions) .

- Bioactivity datasets : PubChem AID listings for high-throughput screening results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.